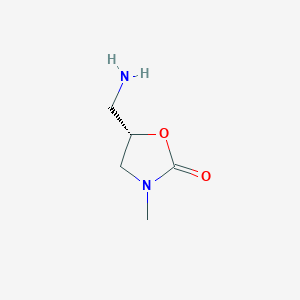
2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with amino, bromo, chloro, and nitrile groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a suitable aromatic precursor to introduce the bromo and chloro substituents. This is followed by the formation of the pyrrole ring through a cyclization reaction, often using reagents like ammonium acetate and acetic acid under reflux conditions. The nitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives with different functional groups replacing the bromo or chloro substituents.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and chloro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide
- 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-methanol
Uniqueness
Compared to similar compounds, 2-Amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and biological activity. The combination of bromo and chloro substituents also provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H11BrClN3 |
|---|---|
Molekulargewicht |
324.60 g/mol |
IUPAC-Name |
2-amino-1-(5-bromo-2-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11BrClN3/c1-7-8(2)18(13(17)10(7)6-16)12-5-9(14)3-4-11(12)15/h3-5H,17H2,1-2H3 |
InChI-Schlüssel |
XAABQHVQZPGIOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


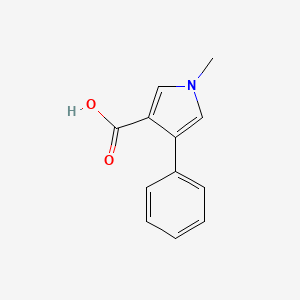
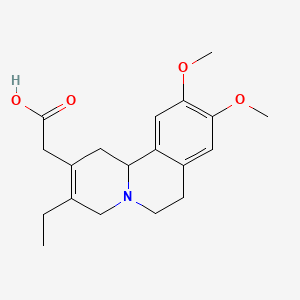
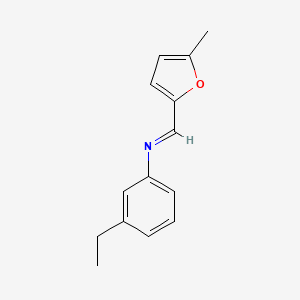
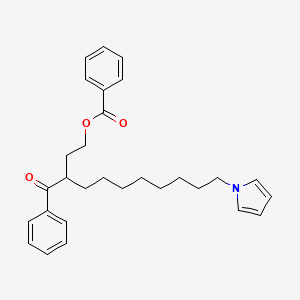

![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


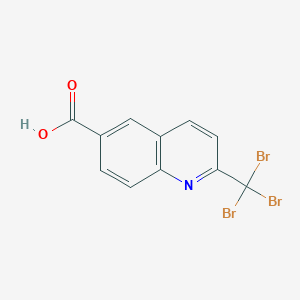
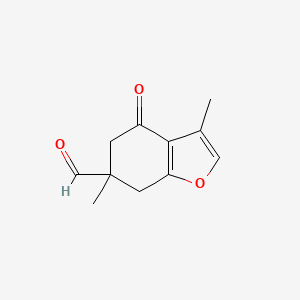


![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
